2-(2-Methoxyphenyl)pyrazine
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Overview
Description
2-(2-Methoxyphenyl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The compound features a pyrazine ring substituted with a 2-methoxyphenyl group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure includes the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrazine in the presence of a palladium catalyst and a base. Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-(2-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its pharmacological activities, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyrazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyrazine can be compared with other pyrazine derivatives such as:
2-Methoxypyrazine: Known for its strong odor and used in flavoring.
2,3-Dimethylpyrazine: Used in the food industry for its nutty flavor.
2,5-Dimethylpyrazine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKDXNYQUHVNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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